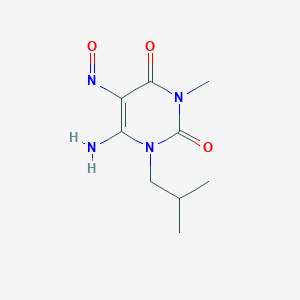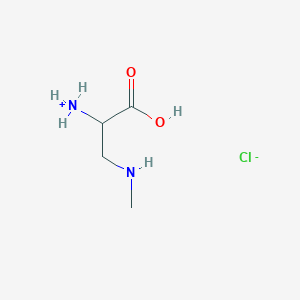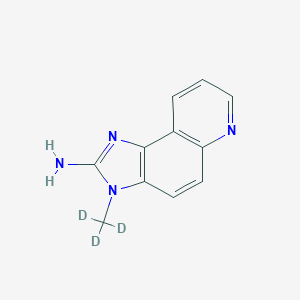
N2-苯甲酰鸟苷
描述
N2-Benzoylguanosine, also known as N2-Benzoylguanosine, is a useful research compound. Its molecular formula is C17H17N5O6 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-Benzoylguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Benzoylguanosine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
寡核糖核苷酸合成
寡核糖核苷酸的合成:N2-苯甲酰鸟苷在寡核糖核苷酸的合成中起着关键作用,特别是在准备磷酸三酯寡核苷酸合成所需的衍生物时。N2-苯甲酰鸟苷与某些试剂的处理导致所需的醋酸酯在这种合成中的形成 (Gregoire & Neilson, 1978)。
核糖核苷双缩醛的制备:N2-苯甲酰鸟苷还参与了核糖核苷2',5'-双缩醛的制备,这是寡核糖核苷酸合成中的一个关键过程。这涉及转化为3′-醋酸酯,随后处理以产生双缩醛 (Green et al., 1970)。
寡核糖核苷酸的修饰
- 寡核糖核苷酸中的合并:将N2-苯甲酰鸟苷衍生物合并到寡核糖核苷酸中,例如在锤头核糖酶的修饰中,展示了其在修改核酸结构中的实用性 (Adams et al., 1995)。
化学反应和衍生物
磷酸化剂的形成:N2-苯甲酰鸟苷在特定条件下反应形成有用的磷酸化剂。这种反应展示了其在创建进一步化学合成所需化合物中的潜力 (Takaku et al., 1982)。
与致癌化合物的相互作用:对N-苯甲酰氧衍生物与脱氧鸟苷的相互作用的研究提供了关于其反应性的见解,特别是在致癌过程中的背景下 (Tarpley et al., 1980)。
生物应用
眼压调节:N2-苯甲酰鸟苷类似物已被研究用于降低眼内压,表明在眼科学中具有治疗应用 (Stein & Clack, 1994)。
核苷类似物的合成:N2-苯甲酰鸟苷衍生物的高效合成方法突显了其在为治疗和生物研究目的创建核苷类似物中的重要性 (Li & Piccirilli, 2006)。
杂环化合物合成中的反应性:N2-苯甲酰鸟苷衍生物用于合成具有潜在生物活性的各种杂环化合物,展示了其作为药物化学前体的多功能性 (Mohareb et al., 2007)。
安全和危害
N2-Benzoylguanosine is classified under GHS07 and its hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It is classified as Acute Tox. 4 Oral for hazard classifications .
属性
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJANWNNBJHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957974 | |
| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-72-0 | |
| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the phosphorylation reaction described in the first research paper?
A1: The first paper [] describes an efficient method for phosphorylating N2-Benzoylguanosine at the 3' position. This is notable because it avoids the formation of unwanted side products like O6-phosphorylated guanosine. The researchers achieved this by employing 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate as a phosphorylating agent in the presence of a coupling reagent (8-quinolinesulfonyltetrazolide). This selective phosphorylation is crucial for synthesizing specific N2-Benzoylguanosine derivatives, which could be valuable for various biological studies.
Q2: How does the second research paper connect N2-Benzoylguanosine to potential DNA damage?
A2: The second paper [] investigates the reaction of guanosine with phenylglyoxal in the presence of hydrogen peroxide. They observed the formation of N2-Benzoylguanosine as a product. This is significant because phenylglyoxal is an alpha-ketoaldehyde known to cause DNA damage. The researchers suggest that the generation of benzoyl radicals during the reaction with hydrogen peroxide leads to the modification of guanosine, forming N2-Benzoylguanosine. This modification could potentially disrupt DNA structure and function. While further research is needed to confirm the biological implications, this finding highlights a possible pathway for DNA damage induced by reactive aldehydes like phenylglyoxal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)






![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)

